19-Hydroxytabersonine

説明

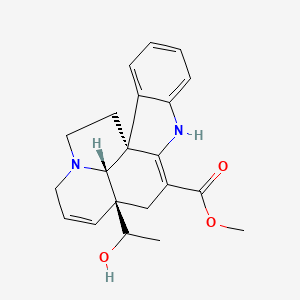

Structure

2D Structure

3D Structure

特性

分子式 |

C21H24N2O3 |

|---|---|

分子量 |

352.4 g/mol |

IUPAC名 |

methyl (1R,12S,19R)-12-(1-hydroxyethyl)-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate |

InChI |

InChI=1S/C21H24N2O3/c1-13(24)20-8-5-10-23-11-9-21(19(20)23)15-6-3-4-7-16(15)22-17(21)14(12-20)18(25)26-2/h3-8,13,19,22,24H,9-12H2,1-2H3/t13?,19-,20-,21-/m0/s1 |

InChIキー |

XDGRXQNYJMQLPU-VFZBCNBRSA-N |

SMILES |

CC(C12CC(=C3C4(C1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC)O |

異性体SMILES |

CC([C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC)O |

正規SMILES |

CC(C12CC(=C3C4(C1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC)O |

製品の起源 |

United States |

Occurrence and Biosynthetic Accumulation of 19 Hydroxytabersonine in Plant Systems

Organ-Specific Distribution and Localization

The biosynthesis of 19-Hydroxytabersonine from tabersonine (B1681870) is characterized by a remarkable degree of organ-specificity, particularly in Catharanthus roseus. Research has conclusively demonstrated that the hydroxylation of tabersonine at the C-19 position is an enzymatic step restricted to the roots of the plant. nih.govresearchgate.net This reaction is catalyzed by the enzyme Tabersonine 19-hydroxylase (T19H), a specific cytochrome P450 monooxygenase identified as CYP71BJ1. nih.govresearchgate.net Consequently, this compound is considered a minor root-specific alkaloid in C. roseus. researchgate.net

This root-specific pathway stands in stark contrast to the metabolic fate of tabersonine in the aerial parts of the plant, such as the leaves. In these organs, tabersonine undergoes hydroxylation at the C-16 position, a reaction catalyzed by Tabersonine 16-hydroxylase (T16H). nih.govresearchgate.netnih.gov This initial step in the leaves initiates a different six-step enzymatic cascade that leads to the production of vindoline (B23647), a crucial precursor for the anticancer bisindole alkaloids vinblastine (B1199706) and vincristine. nih.govpnas.org

The hydroxylation position on the tabersonine molecule, therefore, governs the downstream biosynthetic pathway in an organ-dependent manner. nih.gov In the roots, following its formation, this compound serves as an intermediate for other root-specific alkaloids, such as hörhammericine and echitovenine (B1216118). nih.gov The subsequent steps can involve acetylation by a minovincinine-O-acetyltransferase (MAT). nih.gov This metabolic channeling ensures the differential accumulation of distinct alkaloid profiles in various parts of the plant.

Table 1: Organ-Specific Metabolism of Tabersonine in Catharanthus roseus

| Feature | Roots | Aerial Organs (e.g., Leaves) |

|---|---|---|

| Key Enzyme | Tabersonine 19-hydroxylase (T19H) researchgate.netnih.gov | Tabersonine 16-hydroxylase (T16H) researchgate.netnih.gov |

| Initial Product | This compound nih.gov | 16-Hydroxytabersonine wikipedia.org |

| Subsequent Pathway | Leads to hörhammericine, echitovenine nih.gov | Leads to vindoline nih.gov |

| Final Products | Root-specific alkaloids nih.gov | Precursors for vinblastine/vincristine nih.gov |

Developmental and Environmental Regulation of Accumulation

The accumulation of this compound, as part of the broader MIA pathway in C. roseus roots, is subject to complex regulation by developmental and environmental factors. While direct studies focusing solely on this compound are limited, the regulation of the root-specific TIA pathway provides significant insight.

Developmental Regulation: The biosynthesis of TIAs in C. roseus is tightly controlled throughout the plant's life cycle. Studies on developing seedlings have shown that the activity of key enzymes in the alkaloid pathway is highly regulated, with specific enzymes peaking at different stages of growth. nih.govresearchgate.net Transcriptome analyses have confirmed that gene expression for MIA biosynthesis is differential across various organs, with many genes for the vindoline pathway being most highly expressed in leaves, while root-specific pathways are active in the roots. nih.govpnu.ac.ir This developmental programming ensures the organ-specific accumulation patterns observed for different alkaloids.

Environmental and Hormonal Elicitation: The production of root alkaloids is significantly influenced by external stimuli, particularly hormonal elicitors like methyl jasmonate (MJ). nih.govresearchgate.net MJ is a signaling molecule involved in plant defense responses. Application of MJ to C. roseus hairy root cultures has been shown to induce the expression of key TIA pathway genes and transcription factors, leading to a significant increase in the production of root-specific alkaloids like ajmalicine (B1678821) and serpentine. nih.govresearchgate.netekb.eg

This induction is mediated by a complex network of transcription factors. For instance, MJ treatment dramatically increases the expression of activators like the ORCA family of proteins while keeping levels of ZCT family repressors low, thereby upregulating biosynthetic genes. nih.gov Furthermore, the root-preferentially expressed transcription factor CrWRKY1 is induced by jasmonate, gibberellic acid, and ethylene. nih.gov Overexpression of CrWRKY1 in hairy roots upregulates several key pathway genes, leading to a threefold increase in the accumulation of serpentine, an alkaloid belonging to the same general root pathway as this compound. nih.gov

Abiotic stresses such as drought and salinity can also impact alkaloid accumulation in C. roseus. nih.gov Studies have shown that seedlings under these stress conditions can exhibit higher alkaloid content. nih.gov Gene expression profiling confirms that C. roseus modulates its transcriptome in response to drought, salinity, and temperature, indicating that these environmental factors are key regulators of the genetic machinery responsible for alkaloid production. foodsciencejournal.com This suggests that the biosynthesis of this compound is integrated into the plant's broader stress-response network.

Table 2: Factors Regulating the Biosynthesis of Root-Specific Alkaloids in Catharanthus roseus

| Regulatory Factor | Specific Example | Observed Effect on Root Alkaloid Pathway |

|---|---|---|

| Hormonal Elicitors | Methyl Jasmonate (MJ) | Induces expression of pathway genes and transcription factors (e.g., ORCA, CrWRKY1), increasing alkaloid production. nih.govnih.gov |

| Transcription Factors | ORCA family, ZCT family, CrWRKY1 | Act as activators or repressors that control the expression of biosynthetic genes in the roots. nih.govnih.gov |

| Developmental Stage | Seedling Development | Enzyme activities and gene expression levels change dynamically during growth, indicating strict developmental control. nih.govresearchgate.net |

| Abiotic Stress | Drought, Salinity | Can lead to an increase in the accumulation of certain alkaloids. nih.gov |

Molecular Elucidation of the 19 Hydroxytabersonine Biosynthetic Pathway

Enzymatic Hydroxylation of Tabersonine (B1681870) at C19

The initial and pivotal step in this biosynthetic route is the introduction of a hydroxyl group at the C19 position of the tabersonine molecule. This reaction is catalyzed by a specific and well-characterized enzyme.

Identification and Characterization of Tabersonine 19-Hydroxylase (T19H, CYP71BJ1)

Tabersonine 19-hydroxylase, designated as T19H and classified as CYP71BJ1, is the enzyme responsible for the C19 hydroxylation of tabersonine. smith.edunih.gov Its identification was achieved through co-expression analysis of putative cytochrome P450 genes within the Catharanthus roseus transcriptome. smith.eduresearchgate.net Researchers looked for genes with expression patterns similar to those of known terpene indole (B1671886) alkaloid biosynthetic genes. smith.eduresearchgate.net

Functional characterization was subsequently carried out by expressing the candidate gene, CYP71BJ1, in Saccharomyces cerevisiae (baker's yeast). smith.eduresearchgate.net When these yeast cultures were supplied with tabersonine, the production of 19-hydroxytabersonine was observed, confirming the enzyme's function. mpg.de T19H is notably active in the roots of C. roseus, which aligns with the accumulation of tabersonine-derived alkaloids in this part of the plant. nih.govresearchgate.net The enzyme is recognized as a key player at a branch point in alkaloid biosynthesis, directing tabersonine towards the production of compounds like 19-O-acetylhörhammericine. smith.eduresearchgate.netnih.gov

Cytochrome P450 Monooxygenase (CYP) Family Specificity and Activity

T19H (CYP71BJ1) belongs to the cytochrome P450 monooxygenase (CYP) superfamily, a large and diverse group of enzymes often involved in the specialized metabolism of plants. smith.edunih.gov Plant CYPs are known for their ability to catalyze highly specific and complex chemical transformations. nih.gov

CYP71BJ1 demonstrates stringent substrate specificity. smith.edu While it efficiently hydroxylates tabersonine at the C19 position, it also shows activity towards lochnericine (B1675000), another aspidosperma-type alkaloid, producing hörhammericine. nih.govuniprot.org However, it does not act on the (+)-enantiomer of vincadifformine (B1218849). sci-hub.se The enzyme exhibits a low Km value for tabersonine, suggesting a high affinity for this substrate and indicating that the 19-hydroxylation of tabersonine is a likely event in planta. smith.edu In vitro studies have shown that CYP71BJ1 can utilize both tabersonine and lochnericine as substrates. nih.gov

| Substrate | Product | Reference |

|---|---|---|

| (-)-Tabersonine | (-)-(R)-19-Hydroxytabersonine | uniprot.org |

| Lochnericine | Hörhammericine | uniprot.org |

| (-)-Vincadifformine | (-)-Minovincinine | uniprot.org |

Regioselectivity and Stereoselectivity of the Hydroxylation Reaction

The hydroxylation reaction catalyzed by T19H is both highly regioselective and stereoselective. smith.eduresearchgate.netnih.gov The enzyme specifically targets the C19 position of the aspidosperma alkaloid skeleton. smith.eduresearchgate.net This precision is a hallmark of many plant cytochrome P450 enzymes. nih.gov

Furthermore, the reaction is stereoselective, producing a specific stereoisomer. smith.edu Structural analysis of the enzymatic product confirmed that the hydroxylation of tabersonine by CYP71BJ1 yields (R)-19-hydroxytabersonine. smith.edu This stereoselectivity is maintained even when lochnericine is the substrate, indicating that the absence of the 6,7-epoxide does not affect the stereochemical outcome of the hydroxylation at C19. smith.edu

Precursors and Downstream Transformations Involving this compound

Following its synthesis, this compound serves as a crucial precursor for further enzymatic modifications, leading to a variety of other alkaloids.

Role as Precursor for 19-O-acetylhörhammericine

This compound is a known intermediate in the biosynthetic pathway leading to 19-O-acetylhörhammericine, a monoterpene indole alkaloid found in the roots of C. roseus. nih.govsci-hub.se The formation of 19-O-acetylhörhammericine from tabersonine is a multi-step process that involves the action of several enzymes, including a 6,7-epoxidase and a 19-hydroxylase (T19H). nih.govsci-hub.se The pathway can proceed through the 19-hydroxylation of tabersonine to form this compound, which is then epoxidized, or through the epoxidation of tabersonine to lochnericine, followed by 19-hydroxylation. smith.edu The final step in the synthesis of 19-O-acetylhörhammericine is the acetylation of the 19-hydroxyl group. sci-hub.se

Involvement of Tabersonine Derivative 19-O-Acetyltransferase (TAT) in Post-Hydroxylation Modifications

The acetylation of the 19-hydroxyl group of this compound and its derivatives is catalyzed by an enzyme belonging to the BAHD acyltransferase family. mpg.de While an enzyme named minovincinine 19-O-acetyltransferase (MAT) was initially identified, further research revealed that it has very low catalytic efficiency. mpg.denih.gov

A more efficient enzyme, named tabersonine derivative 19-O-acetyltransferase (TAT), was later identified through transcriptomic analysis of C. roseus roots. mpg.denih.gov TAT demonstrates a significantly higher catalytic efficiency (up to 200-fold greater than MAT) for acetylating 19-hydroxylated tabersonine derivatives like minovincinine and hörhammericine. nih.gov The expression profile of the TAT gene correlates with that of T19H, and its protein product has been shown to localize in a manner consistent with its role in the biosynthesis of acetylated MIAs in the roots. nih.gov Heterologous expression studies in Nicotiana benthamiana have confirmed the prominent role of TAT in the 19-O-acetylation step that follows the hydroxylation catalyzed by T19H. nih.gov

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹·M⁻¹) | Reference |

|---|---|---|---|---|---|

| TAT | This compound | - | - | - | nih.gov |

| Hörhammericine | - | - | - | ||

| Minovincinine | - | - | - | ||

| MAT | This compound | - | - | - | nih.gov |

| Hörhammericine | - | - | - | ||

| Minovincinine | - | - | - |

Specific kinetic values were not provided in the source material, but TAT was reported to have up to 200-fold higher catalytic efficiency than MAT.

Relationship to Lochnericine Biosynthesis and Epoxidation

The biosynthesis of this compound is intricately linked to the pathway for lochnericine, another major monoterpene indole alkaloid (MIA) found in the roots of Catharanthus roseus. oup.comnih.gov Lochnericine is derived from the stereoselective C6,C7-epoxidation of tabersonine. nih.govjic.ac.uk This critical epoxidation step dictates the subsequent biosynthetic fate of the tabersonine scaffold.

Research has identified two specific cytochrome P450 enzymes, tabersonine 6,7-epoxidase 1 (TEX1) and tabersonine 6,7-epoxidase 2 (TEX2), that catalyze the formation of lochnericine from tabersonine. oup.comnih.govresearchgate.net Biochemical characterization of these enzymes has revealed a strict substrate specificity for tabersonine. oup.comnih.govjic.ac.uk Crucially, TEX1 and TEX2 are unable to use this compound as a substrate. oup.comnih.govjic.ac.ukresearchgate.net This finding definitively establishes the order of reactions in the related hörhammericine pathway: epoxidation precedes hydroxylation. The biosynthesis must proceed via the epoxidation of tabersonine to yield lochnericine, which is then subsequently hydroxylated. oup.comnih.gov

The hydroxylation step is catalyzed by tabersonine 19-hydroxylase (T19H), the same enzyme responsible for producing this compound from tabersonine. nih.govuniprot.org T19H (encoded by the gene CYP71BJ1) stereoselectively hydroxylates the C19 position of the aspidosperma-type alkaloid scaffold. nih.govebi.ac.uk Unlike the epoxidases, T19H demonstrates broader substrate flexibility and can act on both tabersonine and lochnericine. nih.govuniprot.org When T19H acts on lochnericine, it produces hörhammericine (19-hydroxylochnericine). nih.govuniprot.org This establishes that this compound itself is not a direct intermediate in the synthesis of hörhammericine, but its formation is catalyzed by the same key hydroxylase enzyme that operates in the lochnericine-derived pathway.

Interplay with Enantiomer-Specific Pathways (e.g., Vincadifformine Pathway)

The biosynthesis of tabersonine-derived alkaloids, including this compound, occurs within a network of parallel pathways that process different stereoisomers of aspidosperma alkaloids. researchgate.net In C. roseus, a common reactive intermediate gives rise to skeletons with opposite specific rotations, namely (–)-tabersonine and (+)-vincadifformine. ebi.ac.ukresearchgate.net The plant maintains separate, enantiomer-specific enzymatic machinery to modify these distinct backbones, preventing crossover between the pathways. researchgate.netsci-hub.se

The pathway involving (–)-tabersonine leads to compounds like (–)-19-hydroxytabersonine and hörhammericine. researchgate.netresearchgate.net The key enzyme, tabersonine 19-hydroxylase (T19H), acts specifically on the (–)-enantiomers. researchgate.netresearchgate.net Functional assays have shown that T19H efficiently converts (–)-tabersonine to (–)-19-hydroxytabersonine and can also hydroxylate (–)-vincadifformine to produce (–)-minovincinine. uniprot.orgresearchgate.net

In contrast, a distinct parallel pathway exists for the (+)-enantiomer of vincadifformine. researchgate.netsci-hub.se This pathway utilizes a different, though related, cytochrome P450 enzyme named (+)-vincadifformine 19-hydroxylase (V19H). researchgate.netsci-hub.se V19H is a root-specific enzyme that specifically catalyzes the 19-hydroxylation of (+)-vincadifformine to yield (+)-minovincinine. researchgate.netsci-hub.seresearchgate.net Crucially, V19H shows no activity towards (–)-tabersonine or (–)-vincadifformine, while T19H does not convert (+)-vincadifformine. researchgate.net

This enzymatic specificity extends to subsequent decoration steps. The acetylation of (–)-minovincinine and hörhammericine is catalyzed by tabersonine derivative 19-O-acetyltransferase (TAT). mpg.denih.gov Conversely, the acetylation of (+)-minovincinine to form (+)-echitovenine is performed by a different enzyme, minovincinine-O-acetyltransferase (MAT). researchgate.netsci-hub.se The strict substrate specificities of the respective hydroxylases (T19H and V19H) and acetyltransferases (TAT and MAT) ensure the existence of two separate and parallel biosynthetic routes for aspidosperma alkaloids of opposite chirality in C. roseus. researchgate.netsci-hub.se

Table 1: Enantiomer-Specific Enzymes in Aspidosperma Alkaloid Biosynthesis

| Enzyme | Gene Family | Substrate(s) | Product(s) | Pathway |

|---|

| Tabersonine 19-Hydroxylase (T19H) | Cytochrome P450 (CYP71BJ1) | (–)-Tabersonine (–)-Vincadifformine Lochnericine | (–)-19-Hydroxytabersonine (–)-Minovincinine Hörhammericine | (–)-Enantiomer Pathway | | (+)-Vincadifformine 19-Hydroxylase (V19H) | Cytochrome P450 | (+)-Vincadifformine | (+)-Minovincinine | (+)-Enantiomer Pathway | | Tabersonine derivative 19-O-Acetyltransferase (TAT) | BAHD Acyltransferase | Hörhammericine (–)-Minovincinine | 19-O-Acetylhörhammericine (–)-Echitovenine | (–)-Enantiomer Pathway | | Minovincinine-O-Acetyltransferase (MAT) | BAHD Acyltransferase | (+)-Minovincinine | (+)-Echitovenine | (+)-Enantiomer Pathway |

Genetic Determinants and Transcriptional Control of this compound Biosynthesis

The biosynthesis of this compound is governed by a set of specific genes whose expression is tightly controlled, both spatially within the plant and in coordination with each other. The primary genetic determinant is the gene encoding tabersonine 19-hydroxylase (T19H), which has been identified as CYP71BJ1, a member of the cytochrome P450 superfamily. nih.govebi.ac.ukmpg.de The identification of this gene was facilitated by co-expression analysis, which searched for genes with expression profiles similar to those of known MIA biosynthetic genes in C. roseus transcriptomic datasets. nih.gov

Further steps in the pathway, such as the acetylation of 19-hydroxylated derivatives, are also under strict genetic control. While an enzyme named minovincinine 19-O-acetyltransferase (MAT) was initially identified, subsequent research showed it was inefficient or inactive on this compound derivatives when expressed in yeast or in planta. mpg.denih.gov This led to the search for other candidates. Through transcriptomic analysis of C. roseus adventitious roots, a new enzyme, tabersonine derivative 19-O-acetyltransferase (TAT), was identified. mpg.denih.gov The expression profile of the TAT gene showed a strong positive correlation with that of T19H. mpg.denih.gov

This coordinated expression is consistent with their sequential roles in the root-specific MIA pathway. Both T19H and TAT transcripts accumulate predominantly in the roots of C. roseus, which aligns with the localization of their alkaloid products, such as 19-O-acetylhörhammericine. researchgate.netmpg.de In contrast, enzymes for other branches of tabersonine metabolism, such as tabersonine 16-hydroxylase (T16H2) involved in vindoline (B23647) biosynthesis, are primarily expressed in aerial organs like leaves. nih.govresearchgate.net This organ-specific gene expression is a key mechanism for regulating the metabolic flux of tabersonine into different biosynthetic branches in different parts of the plant. The discovery of TAT and its co-expression with T19H highlights a coordinated transcriptional control system that governs the root-specific pathway for tabersonine modification. mpg.denih.gov

Table 2: Key Genes in this compound and Related Root Alkaloid Biosynthesis

| Gene | Encoded Enzyme | Enzyme Class | Primary Expression Location | Function |

|---|---|---|---|---|

| CYP71BJ1 | Tabersonine 19-Hydroxylase (T19H) | Cytochrome P450 | Roots | Catalyzes C19 hydroxylation of (–)-tabersonine and lochnericine. nih.govmpg.de |

| TAT | Tabersonine derivative 19-O-Acetyltransferase | BAHD Acyltransferase | Roots | Acetylates 19-hydroxy derivatives like hörhammericine and (–)-minovincinine. nih.gov |

| TEX1 | Tabersonine 6,7-Epoxidase 1 | Cytochrome P450 | Roots | Catalyzes C6,C7 epoxidation of tabersonine to form lochnericine. oup.comnih.govresearchgate.net |

| TEX2 | Tabersonine 6,7-Epoxidase 2 | Cytochrome P450 | Aerial Organs | Catalyzes C6,C7 epoxidation of tabersonine to form lochnericine. oup.comnih.govresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

| 16-methoxytabersonine |

| This compound |

| 19-O-acetylhörhammericine |

| Catharanthine |

| Echitovenine (B1216118) |

| Hörhammericine |

| Lochnericine |

| Minovincinine |

| Tabersonine |

| Vincadifformine |

| Vindoline |

Metabolic Engineering and Synthetic Biology Approaches for 19 Hydroxytabersonine and Derivatives

Heterologous Biosynthesis in Microbial Hosts (e.g., Saccharomyces cerevisiae)

Saccharomyces cerevisiae (baker's yeast) has emerged as a workhorse for the heterologous biosynthesis of MIAs due to its well-characterized genetics, robustness in industrial fermentations, and amenability to genetic engineering. nih.gov The production of 19-hydroxytabersonine in yeast begins with feeding the precursor tabersonine (B1681870) to a yeast strain engineered to express the specific enzyme responsible for its hydroxylation.

The key enzyme in this conversion is tabersonine 19-hydroxylase (T19H), a cytochrome P450 enzyme (CYP71BJ1). mpg.desmith.edu When the gene encoding T19H is introduced and expressed in yeast, the cells gain the ability to convert exogenously supplied tabersonine into this compound. mpg.degoogle.com This bioconversion has been successfully demonstrated, with engineered yeast strains substantially converting tabersonine. mpg.de

Further engineering efforts have focused on improving the efficiency of cytochrome P450 enzymes, which are often a bottleneck in heterologous systems. Strategies include pairing the plant P450s with appropriate cytochrome P450 reductases (CPRs), engineering the endoplasmic reticulum membrane where these enzymes are localized, and enhancing the supply of cofactors like NADPH. nih.gov For instance, co-expression of T19H with a suitable CPR can improve its catalytic activity.

The heterologous production platform in yeast also allows for the synthesis of various tabersonine derivatives by introducing other MIA biosynthetic enzymes. For example, by co-expressing T19H with other enzymes, it's possible to produce compounds that are not naturally synthesized together in the plant. mpg.deresearchgate.net

| Engineered System | Precursor Fed | Key Enzyme(s) Expressed | Product(s) | Reference |

| S. cerevisiae | Tabersonine | T19H | This compound | mpg.de |

| S. cerevisiae | Tabersonine | T19H, TAT | 19-O-acetylhörhammericine | oup.com |

| S. cerevisiae | Tabersonine | TEX1, T19H, TAT | 19-acetylhörhammericine | researchgate.net |

| S. cerevisiae | (+)-Vincadifformine | V19H | (+)-Minovincinine | sci-hub.se |

Pathway Reconstruction and Modular Assembly of Enzymes

A powerful application of synthetic biology is the reconstruction of partial or complete biosynthetic pathways in a modular fashion. This involves expressing multiple enzymes from a pathway in a heterologous host to produce a desired compound from a more basic precursor. This "plug-and-play" approach allows for the creation of artificial pathways and the production of novel compounds. oup.com

In the context of this compound and its derivatives, researchers have successfully combined different enzyme modules in yeast. For example, the co-expression of four different plant genes—tabersonine 16-hydroxylase 2 (T16H2), 16-hydroxytabersonine-O-methyltransferase (16OMT), T19H, and tabersonine derivative 19-O-acetyltransferase (TAT)—in a yeast strain fed with tabersonine led to the formation of a new-to-C. roseus compound, 16-methoxy-19-acetyl-tabersonine. mpg.de This demonstrates that enzymatic modules that are spatially separated in the plant can be functionally combined in a microbial host. mpg.denih.gov

This modular assembly strategy has also been used to reconstitute the biosynthetic pathway to 19-acetylhörhammericine in yeast by sequentially expressing tabersonine 6,7-epoxidase (TEX1), T19H, and TAT. researchgate.netoup.com This approach not only provides a method for producing known compounds but also opens the door to creating a wide array of "unnatural" MIAs by combining enzymes from different branches of the pathway or even from different plant species. mpg.debiorxiv.org The integration of biosynthetic logic with synthetic chemistry offers a powerful tool for the diversification of complex natural product scaffolds. oup.com

Engineering Strategies in Plant Hairy Roots (Catharanthus roseus)

Catharanthus roseus hairy root cultures offer an alternative production platform that retains the native cellular environment of the plant. These cultures are known for their fast growth, genetic stability, and capacity to produce root-specific alkaloids. nsf.govresearchgate.net Metabolic engineering of hairy roots has been a key strategy to enhance the production of specific MIAs.

One major goal has been to redirect the metabolic flux from root-specific alkaloids towards the vindoline (B23647) pathway, which is typically absent in roots. The overexpression of tabersonine 16-hydroxylase (T16H) and 16-hydroxytabersonine-O-methyltransferase (16OMT) in hairy roots successfully channeled tabersonine towards the vindoline pathway. nih.gov A significant consequence of this redirection was a decrease in the levels of root-specific alkaloids, including this compound and its derivatives like lochnericine (B1675000) and hörhammericine. nih.gov This demonstrates a competitive relationship for the common precursor, tabersonine.

Directed Pathway Diversion and Tailor-Made MIA Production

A key advantage of metabolic engineering is the ability to divert metabolic pathways towards the synthesis of specific, high-value compounds or even novel molecules. This is particularly relevant for the complex, branching MIA pathway where tabersonine serves as a critical hub. nih.gov By selectively expressing specific "decorating" enzymes in a controlled manner, the biosynthetic pathway can be steered towards desired products.

The synthesis of 16-methoxy-19-acetyltabersonine in yeast is a prime example of directed pathway diversion. mpg.de This was achieved by combining enzymes from the leaf-specific vindoline pathway (T16H2, 16OMT) with enzymes from the root-specific pathway (T19H, TAT). mpg.de This demonstrates the potential to create tailor-made MIAs by mixing and matching enzymatic modules that are naturally kept separate within the plant. mpg.denih.gov

This approach allows for the controlled decoration of the tabersonine scaffold. For instance, feeding vincadifformine (B1218849) or hörhammericine to engineered yeast strains has led to the synthesis of several unnatural MIAs. mpg.de These results serve as a proof-of-concept for the streamlined combination of enzymes to reorient synthetic fluxes and generate a diverse panel of compounds for further chemical modification and drug discovery. mpg.de

Genetic Manipulation for Enhanced Production or Novel Compound Generation

Genetic manipulation, encompassing overexpression of key genes, gene silencing, and the introduction of novel enzyme combinations, is fundamental to enhancing the production of this compound and generating new derivatives.

Overexpression of Biosynthetic Genes: Increasing the expression of rate-limiting enzymes is a common strategy. In the context of this compound derivatives, the identification and overexpression of a highly efficient tabersonine derivative 19-O-acetyltransferase (TAT) proved crucial. nih.gov The original candidate, minovincinine 19-hydroxy-O-acetyltransferase (MAT), was found to be inefficient, but transcriptomic analysis led to the discovery of TAT, which showed up to a 200-fold higher catalytic efficiency for acetylating 19-hydroxylated MIAs. nih.gov

Generation of Novel Compounds: The true power of genetic manipulation lies in the ability to create novel compounds. By co-expressing various MIA biosynthetic enzymes in yeast, researchers have successfully produced "unnatural" tabersonine derivatives. mpg.de For example, combining T16H2, 16OMT, T19H, and TAT resulted in 16-methoxy-19-acetyltabersonine. mpg.de Similarly, the sequential expression of TEX1 with other MIA genes in yeast allowed for the reconstitution of the 19-acetylhörhammericine pathway and the production of tailor-made MIAs by mixing enzymatic modules. researchgate.net

Manipulating Regulatory Factors: Another approach is to engineer the transcription factors that regulate the MIA pathway. Overexpression of activators like ORCA2 in C. roseus hairy roots has been shown to increase the levels of this compound. plos.orgsemanticscholar.org Conversely, silencing repressors could also be a viable strategy to boost pathway output. plos.org These genetic manipulations provide powerful tools for both increasing the supply of valuable MIAs and expanding their chemical diversity.

Analytical Methodologies for the Study of 19 Hydroxytabersonine

Chromatographic Separation Techniques (e.g., LC-MS, UPLC)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of 19-hydroxytabersonine. wikipedia.org This method combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry. wikipedia.org Ultra-Performance Liquid Chromatography (UPLC), a high-resolution form of LC, is frequently employed to achieve superior separation of alkaloids from intricate mixtures, such as plant extracts or yeast culture media. mpg.delcms.czoup.com

In practice, researchers use these techniques to monitor the bioconversion of tabersonine (B1681870) into its hydroxylated derivatives. oup.comnih.gov For instance, in studies involving engineered yeast strains expressing specific hydroxylase enzymes, UPLC-MS is used to analyze the culture medium after feeding it with tabersonine. mpg.deoup.com The formation of this compound is tracked by detecting its specific mass-to-charge ratio (m/z). mpg.de

A typical UPLC system for alkaloid analysis utilizes a reversed-phase column, such as an ACQUITY UPLC BEH C18 column. protocols.ioresearchgate.net The separation is achieved using a mobile phase gradient consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid). protocols.io This gradient allows for the efficient elution and separation of various MIAs based on their polarity. The combination of UPLC's high resolving power with the mass spectrometer's specificity enables the clear distinction of this compound from its precursor, tabersonine, and other related alkaloids like 16-hydroxytabersonine or lochnericine (B1675000). oup.comnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) | oup.comprotocols.io |

| Column | ACQUITY UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | protocols.ioresearchgate.net |

| Mobile Phase A | Water + 0.1% Formic Acid | protocols.io |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | protocols.io |

| Flow Rate | ~0.4 mL/min | protocols.io |

| Column Temperature | ~50°C | protocols.io |

| Detection | Tandem Mass Spectrometry (MS/MS) | wikipedia.orglcms.cz |

Spectroscopic Identification and Structural Elucidation (e.g., NMR, High-Resolution Mass Spectrometry)

Once this compound is isolated, its definitive chemical structure is confirmed using spectroscopic methods. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose. nih.govcurrenta.de

HRMS provides a highly accurate mass measurement of the molecule, often to four decimal places, which allows for the determination of its elemental formula. nih.govcurrenta.de For this compound, the protonated molecule is observed at a mass-to-charge ratio (m/z) of 353. nih.govresearchgate.net HRMS can also be used for fragment analysis, where the molecule is broken apart and the masses of the fragments are measured to provide further structural information. currenta.de

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A suite of NMR experiments is typically used:

¹H NMR (Proton NMR): Identifies the different types of protons in the molecule and their electronic environments. nih.govresearchgate.net

¹³C NMR (Carbon NMR): Identifies the different types of carbon atoms. nih.govresearchgate.net

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbons). A key COSY cross-peak for this compound is observed between the proton of the 19-hydroxyl group and the proton at the C19 position. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. nih.govresearchgate.net

| Proton Assignment | Chemical Shift (δ ppm) | Solvent | Reference |

|---|---|---|---|

| H-s (NH) | 8.91 | CDCl₃ | researchgate.net |

| H-d (Aromatic) | 7.27 | CDCl₃ | researchgate.net |

| H-t (Aromatic) | 7.15 | CDCl₃ | researchgate.net |

| H-d (Aromatic) | 6.89 | CDCl₃ | researchgate.net |

| C19-H | 2.78 | CDCl₃ | nih.gov |

| 19-OH | 1.55 | CDCl₃ | nih.gov |

Quantification Methods in Biological Extracts and Engineered Systems

Quantifying the amount of this compound in biological samples, such as Catharanthus roseus root extracts or engineered yeast cultures, is crucial for metabolic studies and pathway engineering. mpg.deuniversiteitleiden.nlgoogle.com LC-MS is the method of choice for this task due to its high sensitivity and selectivity. oup.comnih.gov

The quantification process typically involves selected ion monitoring (SIM) or multiple reaction monitoring (MRM). In SIM mode, the mass spectrometer is set to detect only the specific m/z of the target compound, which is 353 for this compound. oup.comnih.govresearchgate.net This targeted approach significantly enhances sensitivity and reduces chemical noise from other compounds in the matrix.

To ensure accuracy, quantification is performed using external calibration curves. universiteitleiden.nluniversiteitleiden.nl This involves preparing a series of standard solutions with known concentrations of purified this compound. universiteitleiden.nl These standards are analyzed using the same LC-MS method as the unknown samples, and a calibration curve is generated by plotting the peak area against the concentration. The concentration of this compound in the biological samples can then be accurately determined by interpolating their peak areas from this curve. universiteitleiden.nl This methodology has been successfully applied to determine the concentration of various MIAs in different organs of C. roseus and to evaluate the efficiency of biosynthetic enzymes engineered into yeast. mpg.deuniversiteitleiden.nl

Method Development for Stereoisomeric Analysis

The hydroxylation of tabersonine at the C19 position can result in different stereoisomers, and analytical methods are vital for distinguishing between them. The stereochemistry of the product is determined by the specific enzyme catalyzing the reaction. nih.govresearchgate.net

For example, functional characterization studies identified that the cytochrome P450 enzyme CYP71BJ1 stereoselectively produces (R)-19-hydroxytabersonine. nih.gov The structural confirmation and stereochemical assignment of this product were achieved through detailed NMR analysis, where the observed chemical shifts were matched with previously reported data for the (R)-isomer. nih.gov

In contrast, another enzyme, (-)-tabersonine 19-hydroxylase (T19H), acts exclusively on the (-)-enantiomer of tabersonine to produce (-)-19-hydroxytabersonine. researchgate.net The ability to differentiate these products is critical for understanding the distinct biosynthetic pathways that exist in plants. Analytical techniques, particularly NMR and chiral chromatography coupled with mass spectrometry, are essential tools for this stereoisomeric analysis, enabling researchers to elucidate the precise function and stereospecificity of the enzymes involved in MIA biosynthesis. nih.govresearchgate.net The ChEBI database formally recognizes the distinct chemical entity of (-)-(R)-19-hydroxytabersonine, underscoring the importance of stereochemical accuracy. ebi.ac.uk

Mentioned Compounds

| Compound Name |

|---|

| 16-hydroxytabersonine |

| This compound |

| (-)-19-hydroxytabersonine |

| (R)-19-hydroxytabersonine |

| Acetonitrile |

| Formic acid |

| Lochnericine |

| Tabersonine |

| (-)-tabersonine |

Future Research Directions and Biotechnological Prospects

Uncharacterized Enzymatic Steps and Regulatory Elements in MIA Metabolism

The biosynthesis of MIAs is a complex process, often partitioned between different cell types and plant organs, making its complete elucidation challenging. nih.govscispace.com While significant progress has been made in mapping the pathways in the aerial parts of plants like C. roseus, the metabolism of tabersonine (B1681870) in the roots, where 19-hydroxytabersonine is produced, remains less understood. researchgate.netnih.gov Many of the biosynthetic steps leading from tabersonine to root-specific alkaloids like 19-O-acetylhörhammericine and echitovenine (B1216118) are not yet characterized at the genetic level. researchgate.net For instance, besides the known hydroxylations at the C16 and C19 positions, other modifications of the tabersonine indole (B1671886) ring, such as at the C15 and C17 positions, have been described, but the enzymes responsible have not been identified. nih.gov The precise sequence of reactions in the formation of complex root alkaloids is also not fully resolved. mpg.de

A significant frontier in MIA research is understanding the regulatory mechanisms that govern the cell-type specificity of these pathways. nih.govbiorxiv.org How the expression of specific biosynthetic genes is restricted to rare cell types like the idioblasts in C. roseus leaves is poorly understood. nih.govbiorxiv.org Recent advances using single-cell multi-omics have begun to unravel these complex regulatory landscapes. nih.gov This approach has led to the construction of cell-type-aware gene regulatory networks and the discovery of novel, cell-type-specific transcription factors (TFs). nih.govbiorxiv.org One such discovery is the idioblast-specific TF, CrIDM1, which activates late-stage MIA biosynthetic genes. nih.gov The identification of such TFs and their corresponding cis-regulatory elements is crucial for understanding how the plant orchestrates the intricate spatial and temporal expression of MIA pathway genes, including those involved in this compound metabolism. nih.govuniversiteitleiden.nl Further research is needed to identify the full suite of TFs, such as those from the AP2/ERF and bHLH families, that control the expression of genes in the tabersonine-derived pathways. universiteitleiden.nl

Discovery of Novel Enzymes Affecting this compound Metabolism

Recent genomic and transcriptomic analyses have accelerated the discovery of novel enzymes that modify tabersonine and its derivatives, providing new tools for biotechnology and a deeper understanding of MIA diversification.

One key discovery was the identification of a novel BAHD acyltransferase, Tabersonine derivative 19-O-acetyltransferase (TAT) , which is responsible for the 19-O-acetylation of tabersonine derivatives in C. roseus roots. mpg.de This enzyme acetylates the hydroxyl group at the C19 position of compounds like this compound and hörhammericine. mpg.de For years, this activity was attributed to minovincinine 19-O-acetyltransferase (MAT), but studies showed MAT was inefficient or inactive when expressed in yeast or in planta, suggesting an alternative function. mpg.de The discovery of TAT, which shows high efficiency and a transcript expression profile that correlates with T19H (tabersonine 19-hydroxylase) and the accumulation of 19-O-acetylated MIAs in roots, clarified this biosynthetic step. mpg.de

Another significant finding is the characterization of two Tabersonine 6,7-epoxidase (TEX) isoforms, TEX1 and TEX2 , in C. roseus. nih.gov These cytochrome P450 enzymes catalyze the stereoselective C6-C7 epoxidation of tabersonine to produce lochnericine (B1675000). nih.gov Crucially, biochemical characterization revealed that TEX1 and TEX2 have strict substrate specificity for tabersonine and are unable to epoxidize this compound. nih.govresearchgate.net This finding helps to establish the biosynthetic order for compounds like hörhammericine, indicating that epoxidation must occur before 19-hydroxylation. nih.govbiorxiv.org

More recently, research into other MIA-producing plants has yielded enzymes with novel activities. In Tabernaemontana elegans, two cytochrome P450 enzymes, pachysiphine synthase 1 (PYS1) and pachysiphine synthase 2 (PYS2) , were discovered. nih.govbiorxiv.org These enzymes catalyze the epoxidation of tabersonine to produce pachysiphine. nih.gov Interestingly, while the 19-hydroxylation of tabersonine prevents this epoxidation when assayed in yeast, both PYS1 and PYS2 were found to be capable of epoxidizing this compound at low levels when expressed in the heterologous plant host Nicotiana benthamiana. nih.govbiorxiv.org This discovery highlights how different plant lineages have evolved enzymes with distinct substrate specificities to diversify MIA metabolism and provides new catalysts for potential biotechnological applications. nih.gov

| Enzyme Name | Abbreviation | Function | Source Organism |

| Tabersonine derivative 19-O-acetyltransferase | TAT | Catalyzes 19-O-acetylation of this compound derivatives | Catharanthus roseus |

| Tabersonine 6,7-epoxidase | TEX1 / TEX2 | Catalyzes C6-C7 epoxidation of tabersonine to form lochnericine | Catharanthus roseus |

| Pachysiphine Synthase | PYS1 / PYS2 | Catalyzes epoxidation of tabersonine to form pachysiphine | Tabernaemontana elegans |

| Tabersonine 19-hydroxylase | T19H | Catalyzes C19 hydroxylation of tabersonine | Catharanthus roseus |

Advanced Metabolic Engineering for Sustainable Supply of MIA Precursors

The low abundance of high-value MIAs in their native plants and the complexity of their chemical synthesis have driven significant interest in metabolic engineering to create sustainable production platforms. mdpi.com Heterologous hosts, particularly the yeast Saccharomyces cerevisiae and the plant Nicotiana benthamiana, have emerged as powerful systems for reconstituting MIA biosynthetic pathways. mdpi.comnih.govnih.gov These efforts provide a promising route for the sustainable supply of key MIA precursors derived from tabersonine.

Yeast cell factories have been successfully engineered for the precursor-directed synthesis of vindoline (B23647), a critical precursor for the anticancer drugs vinblastine (B1199706) and vincristine, using tabersonine as a starting substrate. nih.gov This bioconversion involves seven enzymatic steps. nih.gov Initial efforts faced challenges with the accumulation of side-products and metabolic bottlenecks. mdpi.com Advanced metabolic engineering strategies were employed to overcome these issues, including the fine-tuning of the copy numbers of the pathway genes. nih.gov For example, increasing the gene copies of tabersonine 16-hydroxylase (T16H2) and 16-hydroxytabersonine 16-O-methyltransferase (16OMT) was shown to significantly improve the metabolic flux towards the desired product, 16-methoxytabersonine epoxide, and away from undesired side-products. mdpi.com Through systematic optimization of gene expression and fermentation conditions, a vindoline titer of 266 mg/L was achieved, demonstrating the potential for industrial-scale bioproduction. nih.gov

The combinatorial expression of MIA biosynthetic enzymes in heterologous hosts also allows for the production of "new-to-nature" alkaloids. nih.gov By expressing enzymes from different pathways or organisms that are normally spatially separated in planta, novel compounds can be generated. mpg.denih.gov For instance, the sequential expression in yeast of five MIA biosynthetic genes (TEX1, T19H, TAT, T16H2, and 16OMT) led to the production of 16-methoxy-19-acetylhörhammericine, a compound not found in nature, from a tabersonine feed. nih.gov This highlights the modularity of these pathways and the potential of synthetic biology to expand the chemical diversity of MIAs beyond what is found in nature. nih.govmpg.de These advanced strategies, which include optimizing individual enzymes, balancing metabolic pathways, and engineering the global cellular network, pave the way for a sustainable and versatile supply of MIA precursors. nih.govresearchgate.netnih.gov

Exploration of Chemoenzymatic Synthetic Routes for this compound Analogues

Chemoenzymatic synthesis, which integrates highly selective biological catalysis with versatile chemical reactions, offers a powerful strategy for the efficient production of complex natural products and their analogues. nih.govmdpi.com This approach leverages enzymes to perform specific transformations, such as stereoselective hydroxylations or epoxidations, that are often challenging to achieve using traditional organic chemistry. nih.govresearchgate.net

The exploration of chemoenzymatic routes for this compound analogues is a promising area of future research. This strategy can involve isolating a complex biosynthetic precursor like tabersonine from a natural or engineered source and then using chemical synthesis steps to modify it. mdpi.com An example of this approach is the convergent synthesis of (−)-melodinine K, where the biosynthetic precursor (−)-tabersonine was converted to an activated epoxide via chemical steps before being dimerized with another modified intermediate to yield the final product. mdpi.com

The recently discovered enzymes that act on the tabersonine scaffold (Section 7.2) are ideal tools for future chemoenzymatic syntheses. One could envision a strategy where a variety of tabersonine analogues are first created through chemical synthesis. These novel scaffolds could then be used as substrates for enzymes like T19H, TAT, or the pachysiphine synthases (PYS) to introduce specific hydroxyl, acetyl, or epoxide groups. nih.govmpg.de This combination of chemical diversity generation followed by specific enzymatic functionalization could rapidly produce libraries of novel this compound analogues for biological screening. The ability of enzymes like PYS to exhibit activity on modified substrates, such as the low-level epoxidation of this compound itself, suggests a degree of substrate flexibility that could be exploited in such synthetic schemes. nih.govbiorxiv.org The modular combination of enzymes in yeast to create new MIAs is a biological parallel to this concept and underscores the potential for creating tailor-made molecules by combining the strengths of chemistry and biology. nih.gov

Q & A

Q. How can systematic reviews address gaps in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。